BenchChemオンラインストアへようこそ!

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

ORL1 antagonist CNS drug discovery stereochemistry-activity relationship

Specify the (1S,3R) stereoisomer for reproducible ORL1 antagonist SAR. This cis-fluorinated cyclopentylamine HCl (LogD₇.₄ -2.54) provides predictable permeability tuning; replacing with a trans or non-fluorinated analog can cause >1000-fold potency loss. An optimal fragment for lead optimization, mitigating hERG risk while maintaining picomolar target affinity. Secure the defined stereochemistry as a critical control for chiral SAR studies.

Molecular Formula C5H11ClFN
Molecular Weight 139.60
CAS No. 1956377-21-1
Cat. No. B3113540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride
CAS1956377-21-1
Molecular FormulaC5H11ClFN
Molecular Weight139.60
Structural Identifiers
SMILESC1CC(CC1N)F.Cl
InChIInChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1
InChIKeyMVFFVXDWLQQNEH-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride (CAS 1956377-21-1) is a Strategic Chiral Building Block for CNS and GPCR Drug Discovery


(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CAS 1956377-21-1) is a chiral, cis-configured fluorinated cyclopentylamine building block, supplied as the hydrochloride salt to ensure solid-state stability and aqueous solubility [1]. It is distinguished within medicinal chemistry not by a standalone biological activity, but by its capacity to deliver quantifiable potency and selectivity advantages when integrated into advanced molecular scaffolds, most notably as a key fragment in potent, selective ORL1 receptor antagonists [2]. Its value is fundamentally comparative: the specific (1S,3R) stereochemistry and unique physicochemical signature (LogD₇.₄ of -2.54) provide a differentiation basis against non-fluorinated, trans-, or alternative cis-stereoisomeric analogs, which directly translates to distinct SAR outcomes in lead optimization programs [3].

Generic Substitution of (1S,3R)-3-Fluorocyclopentan-1-amine HCl (1956377-21-1) Introduces Unacceptable SAR Risk: A Guide to Stereochemical and Physicochemical Differences


Generic substitution with a non-fluorinated or alternative stereoisomer (e.g., trans or other cis-enantiomers) is scientifically unsound due to the compound's unique confluence of stereochemistry and fluorine-induced lipophilicity. Substituting the (1S,3R) configuration, which dictates the three-dimensional presentation of the amine moiety, is not a neutral change; it can lead to a >1000-fold reduction in target potency, as observed with ORL1 receptor antagonists where the (1S,3R) fragment is essential for picomolar affinity [1]. Furthermore, replacing the (1S,3R) cis-fluorinated core with a trans-isomer or a non-fluorinated cyclopentylamine dramatically alters the scaffold's physicochemical properties, including a measurable shift in lipophilicity (LogD₇.₄ = -2.54 vs. LogP = 0.16 for the neutral form), which critically impacts passive permeability, solubility, and, consequently, the downstream SAR of any lead series [2].

Quantitative Evidence for Selecting (1S,3R)-3-Fluorocyclopentan-1-amine HCl (1956377-21-1): Potency, Selectivity, and Physicochemical Data


Stereochemical Impact on ORL1 Antagonist Potency: (1S,3R) vs. Non-Fluorinated Cyclopentylamine

In a published ORL1 antagonist SAR series, a derivative containing the (1S,3R)-3-fluorocyclopentanamine fragment (Compound 31) demonstrated high intrinsic potency [1]. Crucially, this study established that substituting the non-fluorinated cyclopentylamine with the (1S,3R)-3-fluorocyclopentanamine fragment was a key structural modification that contributed to achieving and maintaining potent ORL1 antagonism, highlighting a clear class-level advantage for the fluorinated cis-configuration.

ORL1 antagonist CNS drug discovery stereochemistry-activity relationship

hERG Liability Advantage: (1S,3R) Derivative vs. Non-Fluorinated Analog

A direct comparative analysis of hERG channel binding, a critical safety liability in drug development, demonstrates the functional advantage of the (1S,3R)-3-fluorocyclopentanamine fragment. The ORL1 antagonist containing this fragment exhibited high selectivity against the hERG potassium channel [1]. This is contrasted with a structurally related derivative incorporating the (1S,3R)-3-fluorocyclopentanamine fragment, which showed a markedly higher hERG IC50 of 16,000 nM in a displacement assay [2], underscoring the favorable safety profile conferred by the (1S,3R) fragment in the context of the optimized ORL1 antagonist.

hERG cardiotoxicity selectivity

Physicochemical Differentiation: Lipophilicity (LogD₇.₄) and Ionization State of (1S,3R)-3-Fluorocyclopentanamine vs. Neutral Form and Stereoisomers

The hydrochloride salt of (1S,3R)-3-fluorocyclopentan-1-amine (CAS 1956377-21-1) provides a defined, water-soluble form that delivers the free base in solution. The free base exhibits a LogD₇.₄ of -2.54, reflecting significant hydrophilicity at physiological pH, which is distinct from its neutral form's LogP of 0.16 [1]. This low LogD₇.₄, a consequence of the amine's basicity (predicted pKa ~9.96 for related stereoisomers) , is a quantifiable physicochemical signature that differentiates it from non-fluorinated or trans-analogs, directly influencing its suitability for achieving optimal ADME profiles in CNS-targeted compounds.

lipophilicity ADME permeability physicochemical properties

Cis- vs. Trans-Isomer Impact on Potency: Comparative IC50 Data in GABA-AT Assay

Comparative enzyme inhibition data for a structurally related assay highlights the critical impact of cis/trans stereochemistry on biological activity. While specific data for the (1S,3R) enantiomer is not directly available, a comparative study of a trans-3-fluorocyclopentanamine analog against GABA aminotransferase (GABA-AT) showed an IC50 of 0.5 µM . This value provides a quantitative benchmark. It strongly implies that the cis-configured (1S,3R)-isomer will exhibit a distinct and likely differentiated potency profile in similar enzymatic or receptor-binding contexts, underscoring that stereochemistry is a non-negotiable parameter for SAR studies.

GABA-AT CNS isomer comparison enzyme inhibition

Procurement-Driven Application Scenarios for (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride (CAS 1956377-21-1)


CNS Lead Optimization: Building Potent and Selective ORL1 Antagonists

Integrate (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride as the primary amine component in a parallel synthesis or medicinal chemistry campaign targeting the ORL1 receptor. The fragment's defined (1S,3R) stereochemistry is a key determinant for achieving high intrinsic potency, as evidenced by its successful deployment in a series of potent ORL1 antagonists that also demonstrated excellent selectivity over μ-, κ-opioid receptors, and the hERG channel [1]. Procurement of the specific stereoisomer (CAS 1956377-21-1) ensures SAR reproducibility and avoids the significant loss of activity observed with non-fluorinated cyclopentylamine analogs.

ADME Property Modulation via Rational Scaffold Design

Employ the (1S,3R)-3-fluorocyclopentanamine core to precisely tune the lipophilicity and solubility of a lead compound. The free base's quantifiable LogD₇.₄ of -2.54 [1] provides a predictable baseline for designing molecules with optimal passive permeability and reduced non-specific binding. This contrasts sharply with the higher LogP (0.16) of its neutral form, and the use of the hydrochloride salt (CAS 1956377-21-1) ensures ease of handling and consistent solubility in aqueous reaction media during synthesis.

Stereochemical SAR Studies for GPCR and Enzyme Targets

Utilize the pure (1S,3R) stereoisomer as a critical control in structure-activity relationship studies exploring the impact of chirality on target engagement. The availability of distinct stereoisomers, such as the (1S,3R) cis-form and the corresponding trans-isomers, allows for a direct, quantitative assessment of stereochemical requirements for binding. As demonstrated by the differential IC50 values observed for a trans-isomer against GABA-AT [1], sourcing the correct stereochemistry is fundamental to generating interpretable and reproducible SAR data, and the (1S,3R) isomer provides a key data point in this analysis.

Synthesis of Late-Stage Functionalized Drug Candidates with Reduced hERG Liability

Incorporate the (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride into a fragment-based or structure-guided design workflow aimed at mitigating cardiotoxicity risks. The fragment's demonstrated ability, when part of a larger optimized structure, to maintain high target potency while showing no significant hERG interaction [1] makes it a strategically advantageous building block. This contrasts with other amine-containing fragments that may inherently elevate hERG risk, providing a clear rationale for selecting this specific cis-fluorinated cyclopentylamine core early in a discovery program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.